molecular formula C10H9BrN2 B13014662 2-Bromo-4,5-dimethylquinazoline

2-Bromo-4,5-dimethylquinazoline

Cat. No.: B13014662
M. Wt: 237.10 g/mol
InChI Key: BIFNYTDFSKKWNU-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylquinazoline is a high-purity chemical intermediate designed for advanced research and development. Quinazoline derivatives are recognized in medicinal chemistry as privileged scaffolds due to their wide spectrum of pharmacological activities. This brominated quinazoline compound is primarily used in organic synthesis and drug discovery programs. The bromine atom at the 2-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships. The dimethyl substitution on the benzo ring can influence the compound's electronic properties and binding affinity to biological targets. Researchers utilize this and similar quinazoline cores in the design of potential therapeutic agents targeting various diseases. This product is intended for use in a controlled laboratory setting by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

2-bromo-4,5-dimethylquinazoline

InChI

InChI=1S/C10H9BrN2/c1-6-4-3-5-8-9(6)7(2)12-10(11)13-8/h3-5H,1-2H3

InChI Key

BIFNYTDFSKKWNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=CC=C1)Br)C

Origin of Product

United States

Mechanistic Investigations in the Synthesis of 2 Bromo 4,5 Dimethylquinazoline and Its Derivatives

Elucidation of Plausible Reaction Pathways and Intermediates

The construction of the quinazoline (B50416) ring system generally involves the formation of a dihydroquinazoline (B8668462) intermediate followed by an oxidation step to achieve aromatization. A plausible pathway to 2-bromo-4,5-dimethylquinazoline would likely start from a substituted aniline (B41778) precursor, such as 2-bromo-4,5-dimethylaniline (B1275768) nih.gov.

One common strategy involves the reaction of a 2-amino-substituted benzene (B151609) derivative with a one-carbon source. For instance, the reaction of 2-aminobenzonitriles with organometallic reagents can form 2-alkylamino N-H ketimine intermediates, which subsequently undergo intramolecular cyclization organic-chemistry.org. Adapting this to the target molecule, 2-bromo-4,5-dimethylaniline could react with a suitable reagent to form an N,N'-disubstituted amidine. This amidine intermediate is central to the reaction, setting the stage for the crucial ring-closing step. An I₂/KI-promoted oxidative C-C bond formation from such amidines has been shown to construct the quinazoline ring organic-chemistry.org.

Another well-established route is the condensation of an anthranilamide (2-aminobenzamide) derivative with an aldehyde. researchgate.netrsc.org This reaction typically proceeds through the formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate. rsc.org This intermediate is then oxidized to the corresponding quinazolinone. While this yields a quinazolinone, modifications of this pathway or subsequent chemical transformations could lead to the desired quinazoline structure.

A third potential pathway involves a palladium-catalyzed three-component tandem reaction of a 2-aminobenzonitrile (B23959), an aldehyde, and an arylboronic acid, which provides a direct route to diverse quinazoline structures organic-chemistry.org.

Plausible Intermediates in Quinazoline Synthesis

Intermediate Precursors Subsequent Transformation
N,N'-Disubstituted Amidine 2-Bromo-4,5-dimethylaniline, Nitrile/Orthoformate Intramolecular cyclization and oxidation
2,3-Dihydroquinazolin-4(1H)-one 2-Aminobenzamide, Aldehyde Chemoenzymatic or chemical oxidation

Role of Catalysts and Reagents in Reaction Mechanisms

The synthesis of quinazolines is highly dependent on the strategic use of various catalysts and reagents that facilitate specific mechanistic steps, from initial condensation to final aromatization.

Catalysts:

Acid Catalysts (e.g., p-Toluenesulfonic acid, p-TsOH): These are frequently employed to catalyze the initial cyclocondensation step, particularly in reactions between anthranilamides and aldehydes, by activating the carbonyl group towards nucleophilic attack. organic-chemistry.org

Transition Metal Catalysts (e.g., Ruthenium, Palladium, Copper, Iron): These play a versatile role in quinazoline synthesis. Ruthenium complexes, formed in situ, are highly effective for dehydrogenative coupling reactions of 2-aminophenyl ketones with amines. acs.orgnih.gov Palladium catalysts are instrumental in C-C and C-N bond-forming cross-coupling reactions, enabling the introduction of various substituents. organic-chemistry.orgnih.gov Copper catalysts are used for Ullmann N-arylation and aerobic oxidative C-H amination processes. organic-chemistry.orgnih.gov Iron catalysts have been shown to enable the synthesis from 2-alkylamino N-H ketimine derivatives through a sequence of C(sp³)-H oxidation and intramolecular C-N bond formation organic-chemistry.org.

Reagents:

Oxidizing Agents (e.g., PIDA, DDQ, I₂/KI, O₂): The final aromatization of the dihydroquinazoline intermediate is a critical step that requires an oxidant. Phenyliodine diacetate (PIDA) is an effective oxidant that works under mild conditions. organic-chemistry.org 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is another powerful quinone-based oxidant, often used in combination with laccase in bio-inspired catalytic systems. rsc.org Molecular oxygen (O₂) serves as an environmentally benign, atom-economical oxidant in many copper- or ruthenium-catalyzed reactions. organic-chemistry.org An I₂/KI system can promote oxidative C-C bond formation to construct the quinazoline ring from amidine precursors organic-chemistry.org.

Bases (e.g., K₂CO₃, Cs₂CO₃): Bases are often required in coupling reactions to facilitate deprotonation steps or act as acid scavengers, particularly in palladium- and copper-catalyzed syntheses nih.govnih.gov.

Summary of Catalysts and Reagents

Catalyst/Reagent Role in Mechanism Example Reaction
p-Toluenesulfonic acid (p-TsOH) Acid catalysis of cyclocondensation Anthranilamide + Aldehyde → Dihydroquinazolinone organic-chemistry.org
Ruthenium ([Ru]/L) Catalysis of dehydrogenative coupling 2-Aminophenyl ketone + Amine → Quinazoline acs.orgnih.gov
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) Catalysis of C-C and C-N bond formation 2-Aminobenzonitrile + Aldehyde + Boronic Acid → Quinazoline organic-chemistry.org
Copper(I) Iodide (CuI) Catalysis of C-N bond formation (Ullmann) 2-(2-halophenyl)-1H-indoles + Amines nih.gov
Phenyliodine Diacetate (PIDA) Oxidative dehydrogenation (Aromatization) Dihydroquinazolinone → Quinazolinone organic-chemistry.org

Studies on Key Bond Formation and Cleavage Processes

The synthesis of the quinazoline core and its derivatives is fundamentally a story of strategic bond formation and, occasionally, bond cleavage.

The formation of the two C-N bonds in the pyrimidine (B1678525) ring of quinazoline is the defining feature of its synthesis.

Intramolecular Cyclization: A primary method for C-N bond formation is the intramolecular cyclization of a linear precursor. In a notable iron-catalyzed process, a 2-alkylamino N-H ketimine derivative, formed from a 2-alkylamino benzonitrile, undergoes C(sp³)-H oxidation followed by an intramolecular C-N bond formation to yield the quinazoline ring organic-chemistry.org.

Copper-Catalyzed Reactions: Copper catalysts are effective in forging C-N bonds. For instance, the synthesis of indolo[1,2-c]quinazoline derivatives utilizes a copper-catalyzed sequential Ullmann N-arylation followed by an aerobic oxidative C-H amination nih.gov. This highlights copper's ability to mediate the formation of the crucial C-N linkage under oxidative conditions.

Palladium-Catalyzed Reactions: In multi-component reactions, palladium catalysts can facilitate a cascade process where an intermolecular C-N bond formation is followed by an intramolecular cyclization to build the heterocyclic ring organic-chemistry.org.

Electrochemical Methods: Novel electrochemical approaches have been developed for C-N bond formation, offering a green and reagent-free alternative. These methods can induce C(sp²)-H functionalization to form C-N bonds under constant current conditions nih.gov.

While C-N bond formation builds the core ring, C-C bond formation is essential for introducing substituents and creating diverse derivatives of this compound.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are the preeminent method for creating C-C bonds in aromatic systems. For example, a three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids uses a palladium catalyst to achieve C(sp)-C(sp²) coupling, followed by the ring-forming C-N cyclization, to yield 4-arylquinazolines organic-chemistry.org.

Copper-Catalyzed Reactions: Copper catalysis can also be employed for C-C bond formation. A reaction between benzonitriles and 2-ethynylanilines in the presence of a copper catalyst and molecular oxygen results in quinazolines through a mechanism involving cleavage of a C-C triple bond and the construction of new C-N and C-C bonds organic-chemistry.org.

Iodine-Promoted Oxidative Coupling: An interesting approach involves an I₂/KI-promoted oxidative reaction that forms a C-C bond between a C(sp³)-H and a C(sp²)-H bond of an N,N'-disubstituted amidine precursor to construct the quinazoline ring system organic-chemistry.org.

The final step in many quinazoline syntheses is the aromatization of a dihydro-intermediate, a process achieved through oxidative dehydrogenation.

Mechanism with PIDA: When phenyliodine diacetate (PIDA) is used to oxidize a 2,3-dihydroquinazolin-4(1H)-one, the mechanism is believed to involve a nucleophilic attack from the nitrogen of the dihydro-ring onto the iodine atom of PIDA. This is followed by the cleavage of the N-I bond and the removal of a proton from the adjacent carbon, leading to the formation of a double bond and the aromatized quinazolinone ring organic-chemistry.org.

Mechanism with DDQ/Laccase: In bio-inspired systems using laccase and DDQ with oxygen as the terminal oxidant, the oxidation is proposed to occur via hydride transfer. The anomeric carbon of the dihydroquinazoline transfers a hydride to DDQ, forming an ion-pair adduct. The reduced DDQ is then re-oxidized by the laccase/O₂ system, completing the catalytic cycle and yielding the aromatic quinazolinone rsc.org.

Mechanism with Ruthenium: In acceptorless dehydrogenative coupling (ADC) reactions catalyzed by ruthenium complexes, the aromatization occurs with the liberation of hydrogen gas (H₂) and water as the only byproducts. The mechanism involves the ruthenium center facilitating the removal of hydrogen atoms from the substrate in a stepwise manner organic-chemistry.org.

Structural Characterization and Spectroscopic Analysis of 2 Bromo 4,5 Dimethylquinazoline

Application of Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR including COSY and HSQC)

No published ¹H, ¹³C, COSY, or HSQC NMR data for 2-Bromo-4,5-dimethylquinazoline are available.

Infrared (IR) Spectroscopy

Specific IR absorption frequencies for this compound have not been reported.

High-Resolution Mass Spectrometry (HRMS)

The exact mass and fragmentation pattern of this compound as determined by HRMS are not documented.

Elemental Analysis for Compositional Confirmation

There is no available elemental analysis data to confirm the empirical formula of this compound.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

The definitive molecular structure of this compound has not been determined by single-crystal X-ray diffraction, and therefore, details on its crystal system, space group, and precise bond lengths and angles are unknown.

Computational Chemistry Approaches in the Study of 2 Bromo 4,5 Dimethylquinazoline

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone in the computational analysis of quinazoline (B50416) derivatives. DFT offers a balance between accuracy and computational cost, making it ideal for studying the electronic structure, geometry, and reactivity of these molecules.

Electronic Structure and Molecular Geometry Optimization

The first step in most computational studies involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). For quinazoline derivatives, this is commonly achieved using DFT methods, with the B3LYP functional and a basis set like 6-31G(p,d) or 6-311G(d,p) being frequent choices. nih.govnih.govacs.orgrsc.org

Analysis of Reactivity Descriptors (e.g., Ionization Potential, Chemical Potential, Electrophilicity, Nucleophilicity)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). For a series of quinazoline derivatives designed as EGFR inhibitors, several of these descriptors were calculated to build a quantitative structure-activity relationship (QSAR) model. nih.gov

Key reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It represents the energy released when an electron is added.

Absolute Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Absolute Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally indicates a harder, less reactive molecule.

Global Electrophilicity Index (ω): Calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ). This index quantifies the molecule's electrophilic nature.

By analyzing these descriptors for 2-bromo-4,5-dimethylquinazoline, one could predict its general reactivity, stability, and potential for undergoing specific types of reactions.

Table 1: Representative Quantum Chemical Descriptors for a Quinazoline Derivative (Data derived from analogous systems for illustrative purposes)

Descriptor Value (Illustrative) Significance
EHOMO -6.5 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.8 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.7 eV (ELUMO - EHOMO); indicates chemical reactivity and stability.
Electronegativity (χ) 4.15 eV Indicates the molecule's ability to attract electrons.
Chemical Hardness (η) 2.35 eV Measures resistance to deformation of the electron cloud.

This table is for illustrative purposes and the values are representative of typical quinazoline systems.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The distribution and energy of these orbitals provide insight into which parts of the molecule are likely to act as electron donors (nucleophiles) and electron acceptors (electrophiles).

In studies of quinazoline derivatives, FMO analysis reveals how substituents affect the electronic properties. nih.govacs.org For example, the HOMO is often distributed over the quinazoline ring and electron-donating substituents, while the LUMO is typically located on the quinazoline core and any electron-withdrawing groups. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating methyl groups and the electron-withdrawing bromine atom would significantly influence the energies and distributions of the HOMO and LUMO.

Computational Mechanistic Studies of Synthetic Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those used to synthesize quinazoline scaffolds. While specific mechanistic studies for this compound are not available, the general synthetic routes can be analyzed computationally. A common synthesis of the quinazolinone core involves the cyclization of an acylated 2-aminobenzamide. rsc.org

A computational study of such a reaction would involve:

Reactant and Product Optimization: Calculating the structures and energies of the starting materials, intermediates, transition states, and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the reactant and product.

For example, in the base-catalyzed cyclization of 2-(ferrocenecarboxamido)benzamide to form a quinazolinone, DFT calculations could be used to model the reaction pathway, determine the activation energy, and rationalize the role of the base catalyst. rsc.org This type of analysis provides a molecule-level understanding of the reaction, which can be used to optimize reaction conditions for higher yields and fewer byproducts.

Molecular Modeling and Simulation for Conformational and Interaction Analysis

Beyond the electronic properties of an isolated molecule, computational methods are extensively used to study how molecules like this compound behave in a biological environment.

Molecular Docking Simulations for Studying Ligand-Protein Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. Numerous studies have employed molecular docking to investigate the interactions of quinazoline derivatives with various protein targets, most notably the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. nih.govmanipal.edunih.gov

In a typical docking study, the crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand, in this case, this compound, would be docked into the active site of the protein. The docking algorithm then samples various conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity.

The results of a docking simulation provide:

Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction.

Binding Pose: The predicted 3D orientation of the ligand within the binding site.

Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, pi-pi stacking, or electrostatic interactions. rsc.org

For instance, docking studies of quinazolinone analogs in the EGFR active site have shown that the quinazoline nitrogen atoms can form crucial hydrogen bonds with key residues like methionine, while the substituted parts of the molecule can engage in hydrophobic interactions. manipal.edunih.gov Molecular dynamics simulations can further refine these poses and assess the stability of the ligand-protein complex over time. nih.gov

Table 2: Representative Molecular Docking Results for a Quinazoline Analog with EGFR (PDB ID: 1M17)

Compound Docking Score (kcal/mol) Key Interacting Residues Types of Interaction
Analog BSQ1 -76.56 Met793, Leu718, Val726, Ala743, Lys745 Hydrogen bond, Hydrophobic interactions
Analog BSQ2 -72.14 Met793, Cys797, Leu844 Hydrogen bond, Hydrophobic interactions

This table is based on data for analogous quinazolinone systems and is for illustrative purposes. manipal.edu

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a virtual microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can offer profound insights into its conformational flexibility, which is often crucial for its interaction with biological targets.

In the context of related quinazoline derivatives, MD simulations have been instrumental in assessing the stability of ligand-receptor complexes. researchgate.netfrontiersin.org Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation to gauge the stability of the binding pose. researchgate.netfrontiersin.org A stable RMSD for the ligand suggests that it maintains a consistent conformation within the binding site. researchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations of Quinazoline Derivatives

ParameterDescriptionSignificance for this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed molecule and a reference structure over time.Indicates the stability of the compound's conformation, for instance, when bound to a biological target.
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position over the course of the simulation.Highlights flexible regions of the molecule, such as the methyl groups, which can be important for binding adaptation.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and its environment (e.g., water or a protein).Although this compound is primarily a hydrogen bond acceptor via its nitrogen atoms, understanding its hydrogen bonding potential is key to predicting its interactions.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to a solvent.Changes in SASA can indicate conformational changes and how the molecule presents itself for interaction with other molecules.

Computational Contributions to Structure-Activity Relationship (SAR) Analysis in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable in this field.

For this compound, computational SAR analysis would involve building mathematical models that correlate its structural features with a specific biological activity. These models are developed using a dataset of related quinazoline compounds with known activities. nih.govfrontiersin.org The process involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their physicochemical properties. nih.gov

QSAR studies on various quinazoline derivatives have highlighted the importance of several types of descriptors in determining their activity. nih.gov These often include:

Electronic descriptors: Such as electrostatic potentials and partial charges, which are influenced by the presence of the electronegative bromine atom and the nitrogen atoms in the quinazoline ring.

Steric descriptors: Like molecular volume and surface area, which are affected by the size and position of the methyl groups.

Hydrophobic descriptors: Which are crucial for understanding how the compound partitions between aqueous and lipid environments.

Topological descriptors: That describe the connectivity and branching of the molecule.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. frontiersin.org For instance, a model could predict how changing the position of the methyl groups or replacing the bromine with another halogen would affect the biological activity of this compound. This predictive power allows for the rational design of more potent and selective molecules, saving significant time and resources in the drug discovery process.

In silico screening and molecular docking are other computational techniques that contribute to SAR analysis. nih.gov Docking studies can predict the preferred binding orientation of this compound within the active site of a target protein. The binding energy and the specific interactions observed (e.g., hydrogen bonds, hydrophobic interactions) provide a structural basis for the observed activity and can guide the design of new derivatives with improved binding affinity. nih.gov

Table 2: Common Computational Descriptors in QSAR Studies of Quinazoline Analogs

Descriptor TypeExample DescriptorsRelevance to this compound
Electronic Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyThe bromine atom and nitrogen atoms significantly influence the electronic properties of the molecule, which are critical for receptor interactions.
Steric Molecular weight, Molar refractivity, van der Waals volumeThe size and shape, dictated by the dimethyl and bromo substituents, determine the fit within a binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Predicts the compound's ability to cross cell membranes and its distribution in the body.
Topological Connectivity indices, Wiener indexDescribe the branching and overall shape of the molecule, which can be correlated with activity.

The application of these computational SAR methods to the broader class of quinazolines has been successful in guiding the design of new compounds with a range of biological activities. nih.govnih.gov By extension, these approaches hold significant promise for the rational design and optimization of this compound derivatives.

Advanced Research Directions and Potential Applications in Chemical Science

Design and Synthesis of Novel Chemical Entities Incorporating the 2-Bromo-4,5-dimethylquinazoline Motif

The 2-bromo substituent in this compound serves as a key functional handle for the introduction of a wide array of chemical moieties through various cross-coupling reactions. This reactivity is the cornerstone for designing and synthesizing novel chemical entities with tailored properties. The presence of the electron-donating dimethyl groups at the 4 and 5-positions can subtly influence the reactivity of the quinazoline (B50416) core and the properties of the resulting derivatives.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of haloquinazolines. The following table summarizes some of the key reactions that can be employed to derivatize this compound, based on established methodologies for similar bromo-substituted azaheterocycles.

Reaction TypeCoupling PartnerPotential Product ClassCatalyst System (Typical)
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or esters2-Aryl/heteroaryl-4,5-dimethylquinazolinesPd(0) catalyst (e.g., Pd(PPh₃)₄) and a base
Sonogashira Coupling Terminal alkynes2-Alkynyl-4,5-dimethylquinazolinesPd(0) catalyst, a copper(I) co-catalyst, and a base
Buchwald-Hartwig Amination Primary or secondary amines2-Amino-4,5-dimethylquinazolinesPd(0) catalyst and a suitable phosphine (B1218219) ligand
Heck Coupling Alkenes2-Alkenyl-4,5-dimethylquinazolinesPd(0) catalyst and a base
Stille Coupling Organostannanes2-Alkyl/aryl-4,5-dimethylquinazolinesPd(0) catalyst

The synthesis of 2-aryl-substituted quinazolines via Suzuki-Miyaura coupling is a well-established and versatile method. wikipedia.orgresearchgate.netresearchgate.netlibretexts.org By reacting this compound with a diverse range of arylboronic acids, a library of novel compounds with varying electronic and steric properties can be generated. These 2-arylquinazolines can serve as scaffolds for further functionalization or as final target molecules with potential applications in medicinal chemistry. For instance, many quinazoline-based compounds have been investigated as kinase inhibitors for cancer therapy, and the introduction of specific aryl groups at the 2-position can be crucial for target binding and selectivity. nih.govrsc.org

Similarly, the Sonogashira coupling reaction provides a direct route to 2-alkynyl-4,5-dimethylquinazolines. wikipedia.orgorganic-chemistry.orglibretexts.orggold-chemistry.orgyoutube.com The resulting alkyne functionality is a versatile handle for further transformations, such as click chemistry, to introduce more complex substituents or to link the quinazoline motif to other molecular frameworks.

The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond at the 2-position, yielding 2-amino-4,5-dimethylquinazoline derivatives. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgyoutube.com This is a particularly important transformation as the 2-aminoquinazoline (B112073) core is a key feature in many biologically active molecules. mdpi.com The ability to introduce a variety of primary and secondary amines provides access to a wide chemical space for the exploration of structure-activity relationships.

Utilization of this compound as a Building Block in Complex Chemical Synthesis

Beyond the direct synthesis of novel derivatives, this compound is a valuable building block for the construction of more complex molecular architectures. researchgate.netsciencedaily.comnih.gov Its bifunctional nature, possessing both a reactive halogen and a heterocyclic core, allows for its incorporation into larger, multi-component systems.

The reactivity of the C-Br bond at the 2-position is generally higher than that of other positions on the quinazoline ring in palladium-catalyzed reactions, allowing for selective functionalization. nih.govmdpi.com This regioselectivity is crucial for its use as a building block, enabling the controlled and stepwise assembly of complex molecules. For instance, in a multi-step synthesis, the 2-bromo group can be initially coupled with one molecular fragment, followed by subsequent modifications at other positions of the quinazoline ring or the newly introduced substituent.

One can envision the use of this compound in the synthesis of macrocycles or polymers. The bromo-functionality could be used as a handle for polymerization reactions, leading to materials with the quinazoline motif incorporated into the polymer backbone. Such materials could exhibit interesting electronic or photophysical properties.

Furthermore, the quinazoline ring itself can participate in various chemical transformations. While the focus is often on the bromo substituent, the nitrogen atoms of the pyrimidine (B1678525) ring can also be involved in reactions, such as N-alkylation or coordination to metal centers. This dual reactivity enhances the utility of this compound as a versatile building block in the organic chemist's toolbox.

Exploration of this compound Derivatives as Chemical Probes (e.g., Fluorescent Probes)

The quinazoline scaffold has been recognized for its potential in the development of fluorescent chemical probes. nih.govmdpi.combeilstein-journals.orgrsc.orgtandfonline.commdpi.comnih.gov These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte, making them valuable tools for detection and imaging in various scientific disciplines. The development of derivatives from this compound for such applications is a promising area of research.

The general design of a quinazoline-based fluorescent probe involves the quinazoline core acting as a fluorophore, and a receptor unit that selectively binds to the target analyte. The interaction between the receptor and the analyte can modulate the photophysical properties of the quinazoline fluorophore through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). tandfonline.com

By strategically functionalizing the 2-position of the 4,5-dimethylquinazoline core using the cross-coupling reactions described earlier, various receptor moieties can be introduced. For example, a crown ether or aza-crown ether could be coupled to the quinazoline to create a fluorescent probe for metal ions. researchgate.netnih.gov The binding of a metal ion within the crown ether cavity would alter the electronic environment of the quinazoline, leading to a detectable change in its fluorescence.

The following table outlines potential designs for fluorescent probes derived from this compound:

Target AnalytePotential Receptor Moiety (at C2-position)Sensing Mechanism (Hypothetical)
Metal Ions (e.g., Cu²⁺, Fe³⁺) Polyamine or aza-crown etherPET quenching or chelation-enhanced fluorescence (CHEF)
pH Ionizable group (e.g., pyridine, phenol)ICT modulation upon protonation/deprotonation nih.gov
Anions (e.g., F⁻, CN⁻) Lewis acidic group (e.g., boronic acid) or hydrogen bond donorInterruption of PET or ICT pathways
Biothiols (e.g., Cysteine) Michael acceptorAddition reaction leading to a change in conjugation and fluorescence

The photophysical properties of the parent 4,5-dimethylquinazoline core would need to be characterized to establish a baseline for probe design. The introduction of different substituents at the 2-position will undoubtedly tune the absorption and emission wavelengths, as well as the quantum yield of the resulting fluorophores. nih.govmdpi.combeilstein-journals.orgrsc.org The electron-donating nature of the dimethyl groups is expected to influence the ICT character of the excited state, which can be further modulated by the substituent at the 2-position.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4,5-dimethylquinazoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical approach involves bromination of pre-functionalized quinazoline precursors. For example, refluxing a dimethylquinazoline derivative with a brominating agent (e.g., NBS or HBr) in polar aprotic solvents like DMSO at 80–100°C for 12–24 hours. Optimization can be achieved by adjusting reaction time, temperature, and stoichiometry of reagents. Post-reaction purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography improves yield and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and bromine isotope patterns.
  • Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature data to assess purity .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as brominated compounds may irritate mucous membranes (R36/37/38 hazard codes). In case of fire, use CO₂ or alcohol-resistant foam; avoid water streams due to electrical hazards from lab equipment .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Recrystallization using ethanol-water mixtures (65% yield reported for analogous brominated compounds) or silica gel chromatography with hexane/ethyl acetate gradients. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can researchers address contradictory data between NMR and X-ray crystallography when analyzing brominated quinazolines?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or crystal packing. Use variable-temperature NMR to probe conformational flexibility. Complement with DFT calculations to model electronic environments. Cross-validate with single-crystal X-ray data, ensuring proper refinement of bromine displacement parameters .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer : Protect reactive sites (e.g., methyl groups) with trimethylsilyl chloride before cross-coupling. Optimize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by screening ligands (XPhos, SPhos) and bases (K₂CO₃, Cs₂CO₃). Monitor reaction progress via HPLC to detect byproducts early .

Q. How can the regioselectivity of nucleophilic substitution reactions on this compound be predicted and controlled?

  • Methodological Answer : Use computational tools (e.g., Fukui indices) to identify electron-deficient positions. Experimentally, vary solvents (DMF for polar transition states) and nucleophiles (soft vs. hard). For example, arylboronic acids may preferentially attack the para-bromine position due to steric hindrance from methyl groups .

Q. How to design experiments to evaluate this compound as a kinase inhibitor scaffold?

  • Methodological Answer : Perform biochemical assays (e.g., ATP-binding inhibition) against target kinases (e.g., EGFR or JAK2). Use molecular docking to predict binding modes, followed by SAR studies by modifying the quinazoline core. Validate cellular activity via Western blotting for phosphorylated kinase targets .

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